Tris(pentafluorophenyl)(prop-2-en-1-yl)silane
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Overview
Description
Tris(pentafluorophenyl)(prop-2-en-1-yl)silane is a chemical compound known for its unique structure and reactivity It consists of a silicon atom bonded to three pentafluorophenyl groups and one prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(pentafluorophenyl)(prop-2-en-1-yl)silane typically involves the reaction of pentafluorophenylsilane with prop-2-en-1-yl halides under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as tris(pentafluorophenyl)borane, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tris(pentafluorophenyl)(prop-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include silanol, silane, and substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(pentafluorophenyl)(prop-2-en-1-yl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tris(pentafluorophenyl)(prop-2-en-1-yl)silane involves its ability to act as a Lewis acid, facilitating various chemical transformations. The pentafluorophenyl groups enhance the electron-deficient nature of the silicon atom, making it highly reactive towards nucleophiles. This reactivity is exploited in various catalytic processes, such as hydrosilylation and dehydrogenative coupling .
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Similar in structure but contains boron instead of silicon.
Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of pentafluorophenyl groups.
Tris(2,2,2-trifluoroethyl)borate: Contains trifluoroethyl groups and boron instead of silicon.
Uniqueness
Tris(pentafluorophenyl)(prop-2-en-1-yl)silane is unique due to the presence of both pentafluorophenyl and prop-2-en-1-yl groups, which impart distinct reactivity and stability. This combination makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
856170-67-7 |
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Molecular Formula |
C21H5F15Si |
Molecular Weight |
570.3 g/mol |
IUPAC Name |
tris(2,3,4,5,6-pentafluorophenyl)-prop-2-enylsilane |
InChI |
InChI=1S/C21H5F15Si/c1-2-3-37(19-13(31)7(25)4(22)8(26)14(19)32,20-15(33)9(27)5(23)10(28)16(20)34)21-17(35)11(29)6(24)12(30)18(21)36/h2H,1,3H2 |
InChI Key |
VQVARPAZSUTLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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